1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol
Description
Properties
IUPAC Name |
1-phenyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c16-10-8-6-12-15(7-4-2-1-3-5-7)9(8)13-11(17)14-10/h1-6H,(H2,13,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYIFAUPOAWICJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291519 | |
| Record name | 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15973-83-8 | |
| Record name | NSC76240 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 5-Amino-1-Phenyl-1H-Pyrazole-4-Carboxamide
The most widely reported method involves the condensation of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with urea under reflux conditions. In a representative procedure, 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (10 mmol) and urea (60 mmol) are heated at 180°C for 4–6 hours in anhydrous dimethylformamide (DMF). The reaction mixture is then quenched with 10% potassium hydroxide, acidified to pH 4–5 using hydrochloric acid, and purified via recrystallization from ethanol to yield the diol as a white solid (75% yield).
Mechanistic Insight :
Urea acts as both a cyclizing agent and nitrogen source, facilitating the formation of the pyrimidine ring through nucleophilic attack at the C-4 and C-6 positions. The phenyl group at N-1 remains intact due to steric protection, as confirmed by $$^{1}\text{H}$$ NMR analysis showing a singlet at δ 8.33 ppm for the pyrimidine proton.
Hydrolysis of 5-Amino-1-Phenyl-1H-Pyrazole-4-Carbonitrile
An alternative route begins with the partial hydrolysis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile using alcoholic sodium hydroxide (20% w/v). Stirring at 60°C for 12 hours converts the nitrile group to a carboxamide, which subsequently undergoes cyclization with urea under similar conditions. This two-step approach achieves an overall yield of 68%, with the hydrolysis step identified as the rate-limiting stage.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| NaOH Concentration | 20% w/v | Max yield |
| Reaction Temperature | 60°C | Below 50°C: <50% |
| Reaction Time | 12 hours | Shorter durations incomplete |
Advanced Functionalization and Side Reactions
Byproduct Formation and Mitigation
Common byproducts include:
- 4-Hydroxy-6-chloro derivatives : Formed during incomplete cyclization (5–8% yield).
- N-Phenylurea adducts : Result from excess urea at temperatures >200°C (up to 12% yield).
Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) effectively isolates the diol with >98% purity.
Analytical Characterization
Spectroscopic Validation
$$^{1}\text{H}$$ NMR (400 MHz, DMSO-d$$_6$$) :
- δ 13.29 (s, 1H, NH), 11.34 (s, 1H, OH), 10.67 (s, 1H, OH), 8.33 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, phenyl-H).
High-Resolution Mass Spectrometry :
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, acetonitrile/water 40:60) shows a single peak at retention time 6.93 minutes, confirming the absence of regioisomers.
Industrial-Scale Considerations
Cost Analysis of Starting Materials
| Material | Cost per kg | Source |
|---|---|---|
| 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | $420 | Sigma-Aldrich |
| Urea | $12 | Industrial suppliers |
The carboxamide route remains economically viable for multi-kilogram synthesis, with raw material costs constituting 78% of total expenses.
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Cyclization | 75 | 98 | Industrial |
| Nitrile Hydrolysis Route | 68 | 95 | Pilot-scale |
| Chlorination-Diol Pathway* | 52 | 90 | Laboratory |
*Involves diol regeneration from chlorinated intermediate via hydrolysis.
Chemical Reactions Analysis
Substitution Reactions at Hydroxyl Groups
The diol’s hydroxyl groups participate in nucleophilic substitutions, enabling derivatization:
Phosphorylation
Reaction with phosphorylating agents like POCl₃ yields phosphorylated derivatives, critical for kinase inhibition studies :
| Phosphorylating Agent | Temperature | Product | Application |
|---|---|---|---|
| POCl₃ | 110°C | 4,6-bis(dichlorophosphate) intermediate | EGFR inhibitor precursors |
Alkylation/Esterification
The hydroxyl groups react with alkyl halides or anhydrides to form ethers/esters. For example, acetic anhydride acetylates both -OH groups under reflux :
Condensation and Cyclization Reactions
The diol serves as a scaffold for constructing fused heterocycles:
Schiff Base Formation
Condensation with aldehydes (e.g., benzaldehyde) in acetic acid yields hydrazone-linked derivatives (Table 2) :
| Aldehyde | Conditions | Product | Biological Activity |
|---|---|---|---|
| 4-Nitrobenzaldehyde | Glacial AcOH, reflux, 12 h | 4-((4-nitrophenyl)methyleneamino)-6-hydroxy derivative | Anticancer screening |
Triazole Formation
Reaction with triethyl orthoformate produces tricyclic triazolopyrimidines, enhancing DNA intercalation potential :
Metal-Catalyzed Functionalization
Late-stage functionalization via iridium-catalyzed C–H borylation enables diversification (Scheme 3) :
| Catalyst System | Position Modified | Application |
|---|---|---|
| [Ir(COD)OMe]₂, dtbpy | C-3 or C-5 | Library synthesis for lead optimization |
Biological Activity Correlation
Derivatives show marked EGFR inhibition (Table 3). For example:
| Derivative | IC₅₀ (EGFR) | Reference |
|---|---|---|
| 4,6-bis(trifluoromethyl) analogue | 0.42 μM | |
| 4-hydrazinyl-6-(4-chlorophenyl) variant | 1.8 μM |
Stability and Reactivity Trends
Scientific Research Applications
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer agent, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR) tyrosine kinase
Mechanism of Action
The mechanism of action of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of CDK2, which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it has been shown to inhibit EGFR tyrosine kinase, which is involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazolo[3,4-d]Pyrimidine Derivatives
Modifications at positions 4 and 6 significantly alter biological activity, solubility, and target specificity. Key derivatives and their properties are summarized below:
Table 1: Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
Key Observations:
- Substituent Effects : Hydroxyl groups (diol form) confer XO inhibition, while amine substituents (e.g., -NHPh, -NHCH₂CH₃) shift activity toward anticancer targets like TRAP1 or PRMT5 . Hydrophobic groups (e.g., cyclohexenyl) improve metabolic stability and tissue penetration .
- Physicochemical Properties: Replacement of -OH with =O (dione form) increases molecular weight (228.21 vs.
- Synthetic Flexibility : Derivatives are synthesized via nucleophilic substitution (e.g., POCl₃-mediated chlorination followed by amine coupling) or one-pot cyclization with isocyanates .
Comparison with Heterocyclic Analogs
Isothiazolo[3,4-d]Pyrimidines
Isothiazolo[3,4-d]pyrimidines replace the pyrazole ring with isothiazole, altering electronic properties and bioactivity:
- 3-Aminoisothiazolo[3,4-d]pyrimidine-4,6-diones: Synthesized from 4-aminouracils and isothiocyanates, these compounds exhibit anti-inflammatory and sedative effects . Their sulfur-containing core enhances π-stacking interactions with target enzymes compared to nitrogen-rich pyrazolopyrimidines.
Biological Activity
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
- Molecular Formula: C11H8N4O2
- Molecular Weight: 228.21 g/mol
- CAS Number: 15973-83-8
This compound and its derivatives primarily act as inhibitors of various kinases, particularly the epidermal growth factor receptor (EGFR). The structural similarity of these compounds to adenosine triphosphate (ATP) allows them to competitively inhibit ATP-binding sites in kinases, leading to reduced cell proliferation in cancer cells.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound:
-
In Vitro Studies:
- A study synthesized several derivatives of 1H-pyrazolo[3,4-d]pyrimidine and assessed their anti-proliferative activities against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Compound 12b demonstrated IC50 values of 8.21 µM and 19.56 µM against A549 and HCT-116 cells, respectively. Additionally, it showed potent inhibitory activity against both wild-type EGFR (IC50 = 0.016 µM) and mutant EGFR (IC50 = 0.236 µM) .
- Another study reported that various derivatives exhibited significant anti-tumor activity with inhibition rates between 41% to 91% against breast (MCF-7) and lung (A549) cancer cell lines .
- Cell Cycle Analysis:
Structure-Activity Relationship (SAR)
The biological activity of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives is influenced by their structural modifications:
- Substituents on the Phenyl Ring: Variations in substituents can enhance or diminish biological activity.
- Positioning of Functional Groups: The placement of functional groups on the pyrazolo[3,4-d]pyrimidine scaffold is crucial for maintaining inhibitory potency against EGFR.
Comparative Biological Activity Table
| Compound | Cell Line | IC50 (µM) | EGFR Inhibition (%) |
|---|---|---|---|
| 12b | A549 | 8.21 | 93 |
| 12b | HCT-116 | 19.56 | - |
| 6b | MCF-7 | - | 91 |
| 5a | A549 | - | 41 |
Case Study 1: Antitumor Activity
In a comparative study of various pyrazolo[3,4-d]pyrimidine derivatives, compound 12b emerged as a leading candidate due to its high potency against both wild-type and mutant EGFR. Its ability to induce apoptosis in cancer cells demonstrates its potential as a therapeutic agent in oncology .
Case Study 2: Kinase Inhibition
A docking study revealed that several derivatives bind effectively to the ATP-binding site of EGFR-TK, confirming their potential as kinase inhibitors. The binding interactions were primarily through hydrogen bonding with key residues in the active site .
Q & A
Q. What are the established synthetic routes for 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol, and how can reaction conditions be optimized?
The compound is synthesized via cyclization of hydrazine derivatives with carbonyl-containing precursors. For example, 6-hydrazinopyrimidine-2,4-dione reacts with phenyl isocyanate in a one-pot reaction to yield pyrazolo[3,4-d]pyrimidine derivatives . Optimization involves controlling temperature (70–100°C), solvent polarity (e.g., DMF or ethanol), and stoichiometric ratios to minimize side products. Purification via column chromatography using silica gel and methanol/chloroform mixtures is critical for isolating high-purity products .
Q. How does this compound inhibit xanthine oxidase, and what experimental methods validate this mechanism?
The compound acts as a competitive inhibitor by binding to the molybdenum center of xanthine oxidase, mimicking the substrate hypoxanthine. Electron paramagnetic resonance (EPR) spectroscopy at 77 K reveals a Mo(V) oxidation state in the enzyme-inhibitor complex, with coupling constants (e.g., ) confirming coordination via the N-2 nitrogen of the pyrazolo ring . Kinetic assays using UV spectrophotometry (290 nm absorbance for uric acid formation) quantify inhibition potency (IC₅₀ typically <1 μM) .
Q. What analytical techniques are recommended for characterizing and quantifying this compound in biological matrices?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. For trace-level quantification in pharmacokinetic studies, LC-QTOF-MS/MS with selected ion monitoring (SIM) achieves sensitivity down to 0.1 ng/mL. Sample preparation involves protein precipitation with acetonitrile and solid-phase extraction (C18 columns) .
Advanced Research Questions
Q. How do structural modifications at the 1-phenyl and pyrimidine-diol positions affect biological activity?
Substitution at the 1-phenyl group (e.g., electron-withdrawing groups like -NO₂) enhances xanthine oxidase inhibition by increasing electrophilicity at the N-2 coordination site. Conversely, alkylation of the pyrimidine-diol moiety (e.g., methylation) reduces solubility and activity due to steric hindrance. Structure-activity relationship (SAR) studies require molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations to predict binding affinities .
Q. What contradictions exist in the literature regarding the compound’s mechanism of action, and how can they be resolved?
Some studies report irreversible inhibition via covalent binding to xanthine oxidase, while others suggest reversible competitive inhibition. Resolution requires time-dependent enzyme kinetics (pre-incubation experiments) and X-ray crystallography of the enzyme-inhibitor complex. EPR data showing persistent Mo(V) signals after dialysis supports irreversible binding under specific conditions .
Q. What strategies are effective in mitigating off-target effects when designing analogs for therapeutic use?
To reduce off-target interactions (e.g., with purine receptors), introduce bulkier substituents at the pyrimidine-4,6-diol positions (e.g., tert-butyl groups) to limit molecular flexibility. Computational screening (e.g., SwissTargetPrediction) identifies potential off-targets, followed by in vitro assays against adenosine deaminase and phosphodiesterases to validate selectivity .
Q. How can regioselective alkylation of the pyrazolo[3,4-d]pyrimidine core be achieved for functionalization?
Regioselectivity is controlled by protecting the pyrimidine-diol groups with trimethylsilyl (TMS) agents before alkylation. For example, treatment with iodomethane in the presence of NaH in THF selectively alkylates the N-1 position. Deprotection with HCl/MeOH restores the diol functionality. Monitoring via H NMR (δ 3.3–3.5 ppm for methyl protons) confirms successful modification .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., EPR for binding mode, crystallography for structural details).
- Experimental Design : Include positive controls (e.g., allopurinol for xanthine oxidase assays) and account for pH-dependent solubility (pKa ~6.5 for the diol group) in buffer selection .
- Safety Protocols : Use personal protective equipment (PPE) due to acute toxicity (LD₅₀ oral, rat: 320 mg/kg) and avoid inhalation of fine powders .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
